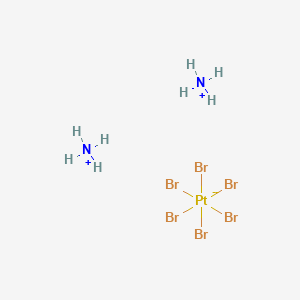
Ammoniumhexabromoplatinate(iv)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammoniumhexabromoplatinate(iv), with the chemical formula (NH4)2PtBr6, is a coordination compound consisting of platinum in the +4 oxidation state, surrounded by six bromide ions and two ammonium ions. This compound is known for its distinctive red crystalline appearance and is primarily used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammoniumhexabromoplatinate(iv) can be synthesized through the reaction of ammonium bromide with platinum(IV) bromide in an aqueous solution. The reaction typically involves dissolving platinum(IV) bromide in water, followed by the addition of ammonium bromide, resulting in the formation of the desired compound as a precipitate.
Industrial Production Methods: On an industrial scale, the production of ammoniumhexabromoplatinate(iv) involves similar methods but with optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Ammoniumhexabromoplatinate(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to lower oxidation state platinum compounds, such as platinum(II) complexes.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or nitrate, under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve the use of other halide salts or complexing agents.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Platinum(II) complexes.
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Ammoniumhexabromoplatinate(iv) is utilized in various scientific research fields, including:
Chemistry: Used as a precursor for synthesizing other platinum complexes and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in developing platinum-based drugs for cancer treatment.
Industry: Employed in catalysis and materials science for the development of advanced materials and catalysts
Mechanism of Action
The mechanism by which ammoniumhexabromoplatinate(iv) exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, the platinum ion can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .
Comparison with Similar Compounds
- **Ammoniumhexachloroplatinate(iv) (NH4)2PtCl6
- **Ammoniumhexafluoroplatinate(iv) (NH4)2PtF6
- **Potassiumhexabromoplatinate(iv) K2PtBr6
Comparison: Ammoniumhexabromoplatinate(iv) is unique due to its specific ligand environment and the properties imparted by the bromide ligands. Compared to ammoniumhexachloroplatinate(iv) and ammoniumhexafluoroplatinate(iv), the bromide ligands in ammoniumhexabromoplatinate(iv) result in different solubility, stability, and reactivity profiles. These differences make ammoniumhexabromoplatinate(iv) suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
Br6H8N2Pt |
|---|---|
Molecular Weight |
710.6 g/mol |
IUPAC Name |
diazanium;hexabromoplatinum(2-) |
InChI |
InChI=1S/6BrH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |
InChI Key |
YLDMEZNZYLWNNL-UHFFFAOYSA-J |
Canonical SMILES |
[NH4+].[NH4+].Br[Pt-2](Br)(Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















